PROTAC ER Degrader-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

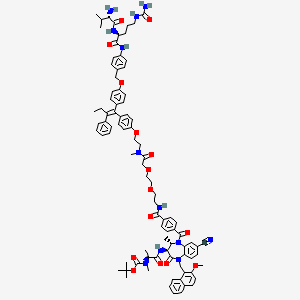

2D Structure

特性

分子式 |

C89H104N12O15 |

|---|---|

分子量 |

1581.8 g/mol |

IUPAC名 |

tert-butyl N-[(2S)-1-[[(3S,4S)-5-[4-[2-[2-[2-[2-[4-[(Z)-1-[4-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethoxy]ethoxy]ethylcarbamoyl]benzoyl]-7-cyano-1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-2-oxo-3,4-dihydro-1,5-benzodiazepin-3-yl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |

InChI |

InChI=1S/C89H104N12O15/c1-12-70(61-19-14-13-15-20-61)78(64-33-40-69(41-34-64)115-54-59-24-36-67(37-25-59)95-83(105)73(23-18-44-94-87(92)109)96-84(106)79(91)56(2)3)63-31-38-68(39-32-63)114-48-46-98(9)77(102)55-113-50-49-112-47-45-93-82(104)65-27-29-66(30-28-65)85(107)101-57(4)80(97-81(103)58(5)99(10)88(110)116-89(6,7)8)86(108)100(74-42-26-60(52-90)51-75(74)101)53-72-71-22-17-16-21-62(71)35-43-76(72)111-11/h13-17,19-22,24-43,51,56-58,73,79-80H,12,18,23,44-50,53-55,91H2,1-11H3,(H,93,104)(H,95,105)(H,96,106)(H,97,103)(H3,92,94,109)/b78-70+/t57-,58-,73-,79-,80-/m0/s1 |

InChIキー |

DNJOADSQANNYAY-SCCWQXRBSA-N |

異性体SMILES |

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3[C@H]([C@@H](C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C)C)\C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)/C9=CC=CC=C9 |

正規SMILES |

CCC(=C(C1=CC=C(C=C1)OCCN(C)C(=O)COCCOCCNC(=O)C2=CC=C(C=C2)C(=O)N3C(C(C(=O)N(C4=C3C=C(C=C4)C#N)CC5=C(C=CC6=CC=CC=C65)OC)NC(=O)C(C)N(C)C(=O)OC(C)(C)C)C)C7=CC=C(C=C7)OCC8=CC=C(C=C8)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C9=CC=CC=C9 |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of a PROTAC Estrogen Receptor Degrader

Disclaimer: Publicly available information on the specific molecule "PROTAC ER Degrader-2" is limited, often describing it as an intermediate for the synthesis of PROTAC Antibody Conjugates (PACs). Therefore, this guide will focus on the well-characterized, clinical-stage oral PROTAC estrogen receptor (ER) degrader, Vepdegestrant (ARV-471) , as a representative example to provide an in-depth technical overview of the mechanism of action for this class of molecules.

Executive Summary

Estrogen receptor-positive (ER+) breast cancer is the most common subtype, and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, resistance often develops, frequently through mutations in the ESR1 gene. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome this resistance by inducing the degradation of the target protein. Vepdegestrant (ARV-471) is a first-in-class, orally bioavailable PROTAC that selectively targets both wild-type and mutant ERα for degradation. This guide details the molecular mechanism of action of ARV-471, presents key preclinical and clinical data, and provides detailed protocols for relevant experimental assays.

Core Mechanism of Action

Vepdegestrant is a heterobifunctional molecule composed of a ligand that binds to the estrogen receptor and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] By bringing the ER and CRBN into close proximity, Vepdegestrant facilitates the formation of a ternary complex.[2] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the ER, leading to polyubiquitination of the receptor. The polyubiquitinated ER is then recognized and degraded by the 26S proteasome.[3] This process is catalytic, as a single molecule of Vepdegestrant can induce the degradation of multiple ER proteins.[2]

Signaling Pathway

The mechanism of action of Vepdegestrant involves hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate ERα.

References

A Technical Guide to PROTAC ERα Degrader-2: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PROTAC ERα Degrader-2, a significant tool in the targeted protein degradation field. This document details its chemical structure, a comprehensive synthesis protocol, quantitative biological activity, and the experimental methodologies used for its evaluation.

Core Concepts: Introduction to PROTAC ERα Degrader-2

PROTAC ERα Degrader-2, also known as SNIPER(ER)-11, is a heterobifunctional molecule designed to induce the degradation of Estrogen Receptor Alpha (ERα). It functions as a Specific and Non-genetic IAP-dependent Protein Eraser (SNIPER), a subclass of Proteolysis Targeting Chimeras (PROTACs). This molecule is composed of three key components: a ligand that binds to the target protein (ERα), a ligand that recruits the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase, and a linker that connects these two moieties. By simultaneously binding to both ERα and cIAP1, PROTAC ERα Degrader-2 facilitates the ubiquitination and subsequent proteasomal degradation of ERα, offering a potential therapeutic strategy for ERα-dependent cancers.

Chemical Structure:

The chemical identity of PROTAC ERα Degrader-2 is well-defined, with the CAS number 1351169-29-3. Its structure consists of an ERα ligand derived from a non-steroidal estrogen analog, a linker, and a ligand that binds to the cIAP1 E3 ligase.

Synthesis of PROTAC ERα Degrader-2

The synthesis of PROTAC ERα Degrader-2 (referred to as compound 11 in the original publication) involves a multi-step process. The following is a detailed protocol based on the published literature[1].

Scheme 1: Synthesis of ERα Degrader-2

Caption: Synthetic scheme for PROTAC ERα Degrader-2.

Experimental Protocol for Synthesis:

-

Step 1-2: Synthesis of the ERα Ligand Moiety: The synthesis starts from a commercially available estrogen receptor ligand precursor. A linker with a terminal reactive group is introduced through standard chemical transformations.

-

Step 3-4: Synthesis of the cIAP1 Ligand-Linker Moiety: A known cIAP1 ligand is synthesized and subsequently attached to a linker. The linker is designed to have a complementary reactive group for the final coupling step.

-

Step 5: Final Coupling: The ERα ligand moiety and the cIAP1 ligand-linker moiety are coupled together, typically through an amide bond formation or other efficient ligation chemistry, to yield the final PROTAC ERα Degrader-2 molecule. The product is then purified using chromatographic techniques.

Biological Activity and Data

PROTAC ERα Degrader-2 has been evaluated for its ability to induce the degradation of ERα in cancer cell lines. The key quantitative metrics for its activity are summarized below.

| Parameter | Cell Line | Value | Reference |

| DC50 (ERα Degradation) | MCF-7 | ~10 µM | [1] |

| Dmax (ERα Degradation) | MCF-7 | >90% | [1] |

| IC50 (Cell Viability) | MCF-7 | Not Reported |

Mechanism of Action

The mechanism of action of PROTAC ERα Degrader-2 involves the recruitment of the cIAP1 E3 ubiquitin ligase to ERα, leading to its degradation via the ubiquitin-proteasome system.

Caption: Mechanism of ERα degradation by PROTAC ERα Degrader-2.

Experimental Protocols

The following are detailed protocols for the key experiments used to characterize the activity of PROTAC ERα Degrader-2.

Western Blotting for ERα Degradation

Objective: To quantify the reduction in ERα protein levels following treatment with PROTAC ERα Degrader-2.

Protocol:

-

Cell Culture and Treatment: MCF-7 cells are cultured in appropriate media. Cells are then treated with varying concentrations of PROTAC ERα Degrader-2 or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software. The level of ERα is normalized to the loading control.

Experimental Workflow

Caption: Experimental workflow for evaluating PROTAC ERα Degrader-2.

Conclusion

PROTAC ERα Degrader-2 is a valuable chemical probe for studying the biological consequences of ERα degradation. Its well-defined structure and mechanism of action make it a useful tool for researchers in oncology and drug discovery. The data and protocols presented in this guide provide a comprehensive resource for the synthesis and evaluation of this and similar molecules. Further optimization of the linker and ligands could lead to the development of more potent and clinically relevant ERα degraders.

References

An In-Depth Technical Guide on PROTAC ER Degrader-2 and its Interaction with Estrogen Receptor Alpha

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PROTAC ER Degrader-2, focusing on its relationship with Estrogen Receptor alpha (ERα). While specific quantitative binding affinity data for "this compound" to ERα is not publicly available, this document will detail its context as a chemical intermediate, the established methodologies for determining such binding affinities, and the broader signaling pathways and mechanisms relevant to its intended function.

Introduction to this compound

This compound is consistently identified as a chemical intermediate used in the synthesis of PROTAC-Antibody Conjugates (PACs)[1][2][3]. It is referenced in patent WO2017201449A1, where it is also associated with the synthesis of a compound designated as LP2[1][2][3]. As an intermediate, its primary role is as a building block for the final, larger therapeutic molecule. The final PAC is designed to be a more effective degrader of ERα compared to the PROTAC molecule alone (without the antibody)[1][2][3].

Quantitative Data on ERα Interaction

A direct, experimentally determined binding affinity (such as Kd, Ki, or IC50) of "this compound" for Estrogen Receptor alpha (ERα) is not available in the reviewed public literature and chemical databases. Research and patent literature often focus on the degradation efficiency (DC50) and cellular effects of the final PROTAC molecules rather than the binding affinities of their synthetic intermediates.

For context, other well-characterized ERα PROTAC degraders have demonstrated potent degradation capabilities. For example, ERD-308 shows a DC50 of 0.17 nM in MCF-7 cells, and ARV-471 has a DC50 of 1.8 nM in ER+ breast cancer cell lines. These values highlight the potency that can be achieved with the PROTAC approach for ERα degradation.

Experimental Protocols for Determining Binding Affinity and Degradation

To determine the binding affinity of a compound like this compound to ERα, several biophysical and biochemical assays are routinely employed. Below are detailed methodologies for key experiments.

1. Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled estrogen ligand for binding to ERα.

-

Principle: A small fluorescently labeled ligand, when bound by the much larger ERα protein, tumbles more slowly in solution, resulting in a high fluorescence polarization signal. A competing unlabeled ligand will displace the fluorescent ligand, leading to a decrease in the polarization signal.

-

Methodology:

-

A solution of purified recombinant human ERα is prepared in an appropriate assay buffer.

-

A fluorescently labeled estradiol derivative (e.g., Fluormone ES2) is added at a fixed concentration.

-

Serial dilutions of the test compound (this compound) are added to the ERα/fluorescent ligand mixture in a microplate.

-

The plate is incubated at room temperature for a defined period (e.g., 1-2 hours) to reach binding equilibrium.

-

The fluorescence polarization is measured using a suitable plate reader.

-

The IC50 value is determined by plotting the change in polarization against the concentration of the test compound and fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated using the Cheng-Prusoff equation[4][5][6][7].

-

2. Radioligand Binding Assay

This is a highly sensitive method to quantify the affinity of a ligand for a receptor.

-

Principle: This assay measures the displacement of a radiolabeled ligand (e.g., [3H]-estradiol) from ERα by an unlabeled test compound.

-

Methodology:

-

Cell lysates containing ERα (e.g., from MCF-7 cells) or purified recombinant ERα are prepared.

-

A fixed concentration of [3H]-estradiol is incubated with the ERα preparation in the presence of varying concentrations of the test compound.

-

The reaction is incubated to allow binding to reach equilibrium.

-

Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.

-

The amount of radioactivity on the filters is quantified using a scintillation counter.

-

The IC50 value is determined from the competition curve, and the Ki is calculated[8][9][10].

-

3. Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) is calculated.

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip where one of the binding partners (e.g., ERα) is immobilized. The binding of the analyte (e.g., the PROTAC) causes a measurable change in the SPR signal.

-

Methodology:

-

Purified ERα is immobilized on an SPR sensor chip.

-

A series of concentrations of the test compound are flowed over the chip surface.

-

The association and dissociation phases are monitored in real-time.

-

The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD[11][12][13][14].

-

4. Western Blot for ERα Degradation

This method is used to quantify the degradation of ERα in cells treated with a PROTAC.

-

Principle: Western blotting uses antibodies to detect the amount of a specific protein (ERα) in a cell lysate. A decrease in the band intensity for ERα in treated cells compared to control cells indicates protein degradation.

-

Methodology:

-

ERα-positive cells (e.g., MCF-7) are cultured and treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours).

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using an assay like the BCA assay.

-

Equal amounts of protein from each sample are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with a primary antibody specific for ERα, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry. A loading control (e.g., GAPDH or β-actin) is used to normalize the data.

-

The DC50 (concentration at which 50% degradation is observed) is calculated.

-

Signaling Pathways and Mechanisms

Estrogen Receptor Alpha (ERα) Signaling

ERα is a ligand-activated transcription factor that mediates the effects of estrogen. Its signaling can be broadly divided into genomic and non-genomic pathways.

-

Genomic Pathway: Upon binding to estrogen, ERα dimerizes and translocates to the nucleus. The dimer then binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent regulation of gene transcription. This pathway is crucial for cell proliferation, differentiation, and survival in ER-positive breast cancers.

-

Non-Genomic Pathway: A subpopulation of ERα located at the cell membrane can rapidly activate various cytoplasmic signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, without direct DNA binding. These pathways can, in turn, influence gene expression and other cellular processes[15].

Caption: Simplified overview of ERα genomic and non-genomic signaling pathways.

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

-

Ternary Complex Formation: A PROTAC molecule simultaneously binds to the target protein (ERα) and an E3 ubiquitin ligase (e.g., VHL or Cereblon). This brings the E3 ligase into close proximity with ERα, forming a ternary complex.

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of ERα.

-

Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome.

-

Recycling: The PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation.

Caption: General mechanism of action for an ERα-targeting PROTAC.

Experimental Workflow for PROTAC Evaluation

The development and characterization of a PROTAC degrader follow a structured workflow.

Caption: A typical experimental workflow for the evaluation of a PROTAC degrader.

Conclusion

"this compound" is a key intermediate in the synthesis of advanced PACs designed for the targeted degradation of ERα. While its specific binding affinity to ERα has not been publicly disclosed, the principles and methodologies for its characterization are well-established within the field of drug discovery. The PROTAC platform represents a powerful modality for targeting ERα, offering a catalytic mechanism of action that can overcome some of the limitations of traditional inhibitors. Further investigation into the final PAC molecules derived from intermediates like "this compound" will be crucial in fully understanding their therapeutic potential in ER-positive cancers.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. aragen.com [aragen.com]

- 13. Surface Plasmon Resonance Study of Cooperative Interactions of Estrogen Receptor α and Specificity Protein 1 with Composite DNA Elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

The Pinnacle of Targeted Protein Degradation: A Technical Guide to PROTAC ER Degrader-2 and its E3 Ligase Recruitment

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms of PROTAC ER Degrader-2, a pioneering molecule in the field of targeted protein degradation. While specific quantitative data for "this compound" is limited in public literature, this guide will utilize the extensively characterized and clinically advanced ER PROTAC, vepdegestrant (ARV-471) , as a representative example to elucidate the principles of E3 ligase recruitment and subsequent degradation of the estrogen receptor (ER). Vepdegestrant, like many PROTACs, is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

Proteolysis-targeting chimeras (PROTACs) are designed to induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. This process involves the formation of a ternary complex, consisting of the PROTAC, the POI (in this case, the estrogen receptor), and an E3 ligase. Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell. Vepdegestrant specifically recruits the Cereblon (CRBN) E3 ligase to the estrogen receptor.

Quantitative Analysis of Vepdegestrant (ARV-471)

The efficacy of a PROTAC is determined by several key quantitative parameters, including its binding affinity to both the target protein and the E3 ligase, and its ability to induce degradation of the target protein.

Binding Affinities

The formation of a stable ternary complex is crucial for efficient protein degradation. This is influenced by the binary binding affinities of the PROTAC for the estrogen receptor and the Cereblon E3 ligase.

| Compound | Target | Assay | Binding Affinity (Kd or IC50) | Reference |

| Vepdegestrant (ARV-471) | Estrogen Receptor α (ERα) | Radioligand Displacement | 0.28 nM (Ki) | [1] |

| Vepdegestrant (ARV-471) | Estrogen Receptor α (ERα) | Cell-free RL displacement | 0.99 nM (IC50) | [1] |

| Vepdegestrant (ARV-471) | Cereblon (CRBN) | AlphaLISA | 17-fold shift in IC50 in presence of ER-LBD | [2] |

In Vitro Degradation

The potency of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).

| Cell Line | PROTAC | DC50 | Dmax | Reference |

| MCF-7 | Vepdegestrant (ARV-471) | ~2 nM | >90% | [3][4] |

| MCF-7 | Vepdegestrant (ARV-471) | 0.9 nM | 95% | [1][5] |

| T47D | Vepdegestrant (ARV-471) | Not specified | >90% | [1] |

| BT474 | Vepdegestrant (ARV-471) | Not specified | >90% | [1] |

| CAMA-1 | Vepdegestrant (ARV-471) | Not specified | >90% | [1] |

| ZR-75-1 | Vepdegestrant (ARV-471) | Not specified | >90% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize ER-targeting PROTACs.

Ternary Complex Formation Assay (AlphaLISA)

Objective: To quantify the formation of the PROTAC-mediated ternary complex (ER-Vepdegestrant-CRBN).

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay. Donor and acceptor beads are brought into proximity when a biomolecular interaction occurs, leading to a chemiluminescent signal. For PROTACs, one protein (e.g., ER) is tagged and captured by the donor bead, while the other protein (e.g., CRBN) is tagged and captured by the acceptor bead. The PROTAC mediates the interaction, bringing the beads together.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 1x PBS, 0.1% BSA).

-

Reconstitute tagged recombinant human ERα and CRBN/DDB1 proteins to a stock concentration of 1 mg/mL.

-

Prepare serial dilutions of the PROTAC (Vepdegestrant) in DMSO, followed by a final dilution in assay buffer.

-

Prepare AlphaLISA acceptor beads conjugated to an antibody against the ERα tag (e.g., anti-His) and streptavidin-coated donor beads to capture a biotinylated antibody against the CRBN tag (e.g., anti-FLAG).

-

-

Assay Procedure:

-

In a 384-well microplate, add 5 µL of the PROTAC dilution series.

-

Add 5 µL of the ERα protein solution (final concentration typically in the low nM range).

-

Add 5 µL of the CRBN/DDB1 protein solution (final concentration typically in the low nM range).

-

Incubate at room temperature for 60 minutes to allow for ternary complex formation.

-

Add 5 µL of the acceptor bead suspension.

-

Add 5 µL of the donor bead suspension.

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaLISA signal against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve is expected, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.

-

The peak of the curve represents the optimal concentration for ternary complex formation.

-

Binding Kinetics Assay (Surface Plasmon Resonance - SPR)

Objective: To determine the binding affinity (Kd) and kinetics (kon, koff) of the PROTAC to its individual protein partners and to characterize the stability of the ternary complex.

Principle: SPR measures the change in refractive index at the surface of a sensor chip as molecules bind and dissociate. One interactant (the ligand) is immobilized on the chip, and the other (the analyte) flows over the surface.

Detailed Protocol:

-

Chip Preparation and Ligand Immobilization:

-

Activate a CM5 sensor chip with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize recombinant human CRBN/DDB1 E3 ligase complex onto the chip surface via amine coupling to a target density (e.g., 2000-4000 RU).

-

Deactivate excess reactive groups with ethanolamine.

-

-

Binary Binding Analysis (PROTAC to E3 Ligase):

-

Prepare a dilution series of the PROTAC in running buffer (e.g., HBS-EP+).

-

Inject the PROTAC dilutions over the immobilized CRBN/DDB1 surface and a reference flow cell.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the surface between injections with a suitable regeneration solution (e.g., a short pulse of low pH glycine).

-

-

Ternary Complex Binding Analysis:

-

Prepare a dilution series of the PROTAC.

-

Pre-incubate each PROTAC dilution with a constant, saturating concentration of recombinant human ERα.

-

Inject the PROTAC/ERα mixtures over the immobilized CRBN/DDB1 surface.

-

Monitor association and dissociation.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

-

Calculate the cooperativity (α) of ternary complex formation by dividing the Kd of the binary interaction (PROTAC to CRBN) by the apparent Kd of the ternary interaction. An α > 1 indicates positive cooperativity.

-

In Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.

Principle: This assay reconstitutes the ubiquitination cascade in vitro with purified components. The ubiquitination of the target protein is then detected, typically by Western blot.

Detailed Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer containing Tris-HCl, MgCl2, ATP, and DTT.

-

In a microcentrifuge tube, combine the following components:

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Recombinant human CRBN/DDB1 E3 ligase complex

-

Recombinant human ERα (the substrate)

-

Biotinylated-ubiquitin

-

Varying concentrations of the PROTAC (Vepdegestrant) or DMSO as a control.

-

-

-

Reaction Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination reaction to proceed.

-

-

Detection of Ubiquitination:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with an anti-ERα antibody to detect the unmodified and ubiquitinated forms of ERα (which will appear as a high molecular weight smear or ladder).

-

Alternatively, probe with streptavidin-HRP to detect biotinylated-ubiquitin conjugated to ERα.

-

Visualize the bands using a chemiluminescence detection system.

-

Western Blot for Protein Degradation (DC50/Dmax Determination)

Objective: To quantify the degradation of endogenous ERα in a cellular context.

Principle: Cells are treated with varying concentrations of the PROTAC, and the level of the target protein is measured by Western blot.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate ER-positive breast cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (Vepdegestrant) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of total protein per lane of an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Incubate the membrane with a primary antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Data Acquisition and Analysis:

-

Visualize the protein bands using a chemiluminescence imager.

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα band intensity to the corresponding loading control band intensity.

-

Plot the normalized ERα levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

The development of PROTACs like vepdegestrant represents a paradigm shift in therapeutic strategies, moving from protein inhibition to targeted protein elimination. A thorough understanding of the E3 ligase recruitment mechanism, underpinned by rigorous quantitative analysis and detailed experimental validation, is paramount for the successful design and optimization of next-generation protein degraders. This guide provides a comprehensive framework for researchers and drug developers to navigate the technical landscape of PROTAC development, from initial biochemical characterization to cellular efficacy studies.

References

- 1. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 5. caymanchem.com [caymanchem.com]

Technical Guide: PROTAC ERα Degraders in Breast Cancer Cell Lines

Disclaimer: The specific molecule "PROTAC ER Degrader-2" is described in available literature as an intermediate for the synthesis of PROTAC-Antibody Conjugates (PACs) and is associated with patent WO2017201449A1 and compound LP2.[1][2][3][4][5] Publicly accessible, detailed quantitative data and specific experimental protocols for "this compound" are limited. Therefore, this technical guide provides a comprehensive overview based on well-characterized PROTAC ERα degraders that share a similar mechanism of action in breast cancer cell lines.

Introduction to PROTAC ERα Degraders

Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to selectively eliminate target proteins from cells. In the context of estrogen receptor-positive (ER+) breast cancer, PROTACs are engineered to specifically target and degrade the estrogen receptor-alpha (ERα), a key driver of tumor growth and proliferation.[6][7][8]

A PROTAC molecule is a heterobifunctional chimera, consisting of three key components:

-

A ligand that binds to the target protein (e.g., ERα).

-

A ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).

-

A chemical linker that connects the two ligands.

This tripartite structure facilitates the formation of a ternary complex between ERα, the PROTAC, and the E3 ligase, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[7][9] This event-driven, catalytic mechanism allows for the degradation of multiple ERα proteins by a single PROTAC molecule.[8]

Quantitative Data on PROTAC ERα Degrader Activity

The following tables summarize the in vitro activity of various representative PROTAC ERα degraders in common breast cancer cell lines.

Table 1: ERα Degradation Activity

| PROTAC Compound | Cell Line | DC₅₀ (nM) | Max Degradation (%) | E3 Ligase Recruited |

| ERE-PROTAC | T47D | Not Reported | Not Reported | VHL |

| ERD-148 | MCF-7 | Not Reported | >95% at 5 nM | VHL |

| ERD-148 | T47D | Not Reported | >95% at 5 nM | VHL |

| ARV-471 | MCF-7 | Not Reported | >90% | Not Specified |

| PROTAC ER Degrader-4 | MCF-7 | 0.3 | Not Reported | VHL |

| PROTAC ER Degrader-12 | MCF-7 | <10 | Not Reported | Not Specified |

DC₅₀: Concentration required for 50% maximal degradation.

Table 2: Anti-proliferative Activity

| PROTAC Compound | Cell Line | IC₅₀ (µM) |

| ERE-PROTAC | MCF-7 | 6.106 |

| ERD-56 | MCF-7 | 0.0399 |

| ERD-56 | T47D | 0.0778 |

| PROTAC ER Degrader-12 | MCF-7 | <0.01 |

IC₅₀: Concentration required for 50% inhibition of cell proliferation.

Experimental Protocols

Western Blotting for ERα Degradation

This protocol outlines the steps to quantify the degradation of ERα in breast cancer cells following treatment with a PROTAC.[1][7][10]

3.1.1. Materials

-

Breast cancer cell lines (e.g., MCF-7, T47D)

-

Cell culture medium and supplements

-

PROTAC ERα degrader

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ERα, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

3.1.2. Procedure

-

Cell Seeding: Plate breast cancer cells in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC ERα degrader or DMSO for the desired time (e.g., 24 hours). Include a positive control group co-treated with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependent degradation.[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

Image the blot using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities for ERα and the loading control (e.g., β-actin). Normalize the ERα signal to the loading control and express the results as a percentage of the vehicle-treated control.

Cell Viability Assay

This protocol describes how to assess the effect of PROTAC ERα degraders on the proliferation of breast cancer cells using a colorimetric assay like MTT or CCK-8.[7][11][12]

3.2.1. Materials

-

Breast cancer cell lines

-

Cell culture medium and supplements

-

PROTAC ERα degrader

-

DMSO (vehicle control)

-

96-well plates

-

MTT or CCK-8 reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

3.2.2. Procedure

-

Cell Seeding: Seed breast cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

PROTAC Treatment: Treat cells with a serial dilution of the PROTAC ERα degrader or DMSO for a specified period (e.g., 72 hours).

-

Assay Reagent Incubation:

-

For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution and incubate overnight.

-

For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the cell viability against the logarithm of the PROTAC concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action of PROTAC ERα Degrader

The following diagram illustrates the catalytic cycle of ERα degradation mediated by a PROTAC.

Caption: Catalytic cycle of PROTAC-mediated ERα degradation.

Downstream Effects of ERα Degradation

The degradation of ERα leads to the inhibition of downstream signaling pathways that are crucial for the growth and survival of ER+ breast cancer cells.

Caption: Downstream consequences of PROTAC-induced ERα degradation.

Experimental Workflow for Evaluating PROTAC Efficacy

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PROTAC ERα degrader.

Caption: Preclinical evaluation workflow for PROTAC ERα degraders.

References

- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adooq.com [adooq.com]

- 5. adooq.com [adooq.com]

- 6. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteolysis-targeting chimeras and their implications in breast cancer [explorationpub.com]

- 9. researchgate.net [researchgate.net]

- 10. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Cell viability assays | Abcam [abcam.com]

The Strategic Role of PROTAC ER Degrader-2 in the Synthesis of Next-Generation Antibody-PROTAC Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of "PROTAC ER Degrader-2" as a key intermediate in the synthesis of advanced Proteolysis Targeting Chimera (PROTAC) Antibody Conjugates (PACs). These novel therapeutic agents are designed for targeted degradation of the estrogen receptor-alpha (ERα), a critical driver in certain types of cancer. This document provides a comprehensive overview of the synthesis, mechanism of action, and experimental data related to this innovative approach in targeted protein degradation.

Introduction: A New Frontier in Targeted Protein Degradation

PROTACs represent a paradigm shift in pharmacology, moving beyond traditional inhibition to induce the selective degradation of target proteins. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can eliminate disease-causing proteins. The evolution of this technology has led to the development of PACs, which combine the targeting specificity of monoclonal antibodies with the protein-degrading power of PROTACs, offering enhanced delivery and efficacy. At the heart of a specific and potent PAC targeting ERα is the intermediate, this compound.

Synthesis of the PAC: A Multi-Step Process

The synthesis of the final ERα-degrading PAC is a sophisticated process that involves the initial preparation of the PROTAC moiety, followed by its conjugation to a linker and, finally, to a targeting antibody. This compound is a crucial building block in this synthetic pathway. The overall synthesis is detailed in patent WO2017201449A1, with the final PAC being designated as compound LP2, also known as MC-Val-Cit-PAB-PROTAC ERα Degrader-1.

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are proprietary and contained within patent literature. The following is a generalized representation based on known PROTAC synthesis strategies.

The synthesis of a PROTAC intermediate like this compound typically involves the coupling of three key components: a ligand that binds to the target protein (in this case, an ERα ligand), a linker, and a ligand for an E3 ubiquitin ligase.

Generalized Synthetic Scheme:

Caption: Generalized synthetic workflow for this compound.

Synthesis of the Final PAC (MC-Val-Cit-PAB-PROTAC ERα Degrader-1)

This compound serves as the core of the PROTAC component, which is then further functionalized with a cleavable linker (MC-Val-Cit-PAB) before being conjugated to a monoclonal antibody.

Experimental Workflow for PAC Synthesis:

Caption: Stepwise workflow for the synthesis of the final PAC.

Quantitative Data Summary

The efficacy of the synthesized PAC was evaluated based on its ability to induce the degradation of ERα.

| Compound | Target | Assay System | Potency (IC50) | Reference |

| MC-Val-Cit-PAB-PROTAC ERα Degrader-1 (PAC) | ERα | HER2 expressing cells | 132 ng/mL | [1] |

Mechanism of Action: Targeted Protein Degradation Pathway

The PAC leverages a sophisticated mechanism to achieve targeted degradation of ERα.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of PROTAC ER Degraders

For research use only. Not for use in diagnostic procedures.

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins. In the context of estrogen receptor-positive (ER+) breast cancer, PROTAC ER degraders offer a promising strategy to overcome resistance to standard endocrine therapies. These bifunctional molecules tether an E3 ubiquitin ligase to the estrogen receptor (ERα), leading to its ubiquitination and subsequent degradation.

While direct in vivo studies on the specific intermediate "PROTAC ER Degrader-2" are not extensively documented in peer-reviewed literature, with existing references identifying it as a synthetic precursor for PROTAC Antibody Conjugates (PACs)[1][2], a wealth of data exists for other potent and orally bioavailable ERα PROTACs. This document provides a comprehensive overview of the in vivo applications and methodologies for representative ERα PROTACs, such as ERD-3111 and Vepdegestrant (ARV-471), to guide researchers in designing and executing their own in vivo studies.

Signaling Pathway and Mechanism of Action

PROTAC ER degraders function by inducing the degradation of ERα. The molecule simultaneously binds to ERα and an E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to ERα. The polyubiquitinated ERα is then recognized and degraded by the proteasome. This mechanism of action effectively eliminates the target protein, a distinct advantage over traditional inhibitors.[3][4][5]

Quantitative In Vivo Data Summary

The following table summarizes in vivo efficacy data for representative PROTAC ER degraders from preclinical studies. These studies typically utilize xenograft models derived from human breast cancer cell lines.

| Compound | Animal Model | Cell Line | Dosage and Administration | Key Outcomes | Reference |

| ERD-3111 | Mouse Xenograft | MCF-7 (WT ER) | Oral | Achieved tumor regression and complete tumor growth inhibition. | [6][7] |

| ERD-3111 | Mouse Xenograft | ESR1 mutant models | Oral | Effectively reduced mutated ERα proteins in tumor tissues and induced tumor regression. | [6][7][8] |

| UM-ERD-4001 | Mouse Xenograft | Not Specified | Oral | Induced tumor regression and was more efficacious than ARV-471. | [7][8] |

| Vepdegestrant (ARV-471) | Xenograft Models | Not Specified | Oral | Showed more robust ER degradation and tumor growth inhibition than fulvestrant. | [3] |

| Unnamed ERα PROTAC | Mouse Xenograft | MCF-7 | Oral | Significant tumor growth inhibition and ERα degradation. | |

| Unnamed ERα PROTAC | Immature Rat | Uteri | Oral | Reduced ERα levels. |

Experimental Protocols

General In Vivo Xenograft Efficacy Study

This protocol provides a representative methodology for evaluating the in vivo efficacy of a PROTAC ER degrader in a mouse xenograft model.

1. Animal Model and Cell Line

-

Animal: Female athymic nude mice (or other appropriate immunodeficient strain), 6-8 weeks old.

-

Cell Line: MCF-7 (ER+ human breast cancer cell line) or other relevant ER+ cell lines, including those with ESR1 mutations.

-

Cell Culture: Culture MCF-7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01 mg/mL human recombinant insulin) at 37°C in a humidified atmosphere with 5% CO2.

2. Tumor Implantation

-

Harvest MCF-7 cells during logarithmic growth phase and resuspend in a 1:1 mixture of serum-free medium and Matrigel.

-

Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

3. Treatment

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Prepare the PROTAC ER degrader in an appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in water).

-

Administer the compound orally once daily (or as determined by pharmacokinetic studies) at the desired dose(s). The vehicle is administered to the control group.

-

Monitor animal body weight and general health throughout the study.

4. Efficacy Assessment

-

Measure tumor volume 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

At the end of the study, euthanize the animals and excise the tumors.

-

Tumor weight can be measured as a primary endpoint.

-

A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for ERα levels) and another portion fixed in formalin for immunohistochemistry.

Pharmacodynamic (PD) Assessment

1. Western Blot for ERα Degradation

-

Homogenize tumor tissue samples in RIPA buffer with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against ERα and a loading control (e.g., β-actin).

-

Incubate with a secondary antibody and visualize using an appropriate detection system.

-

Quantify band intensities to determine the percentage of ERα degradation relative to the vehicle-treated group.

2. Immunohistochemistry (IHC)

-

Embed formalin-fixed tumor tissues in paraffin and section.

-

Perform antigen retrieval and block endogenous peroxidases.

-

Incubate sections with a primary antibody against ERα.

-

Apply a secondary antibody and a detection reagent.

-

Counterstain with hematoxylin.

-

Analyze slides to assess ERα protein expression and localization within the tumor tissue.

References

- 1. glpbio.com [glpbio.com]

- 2. Products | DC Chemicals [dcchemicals.com]

- 3. marinbio.com [marinbio.com]

- 4. ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protacerdegraders.com [protacerdegraders.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for ERα Immunoprecipitation Following PROTAC ER Degrader-2 Treatment

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the immunoprecipitation of Estrogen Receptor alpha (ERα) following treatment with PROTAC ER Degrader-2. The protocols outlined below are designed to facilitate the study of ERα degradation kinetics and efficacy, a critical step in the development of targeted protein degraders.

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] PROTAC ER Degraders are designed to selectively target ERα, a key driver in the majority of breast cancers, for degradation.[3][4] This approach offers a promising therapeutic strategy to overcome resistance to traditional endocrine therapies.[3]

This compound is a molecule designed to bind to both ERα and an E3 ubiquitin ligase, thereby forming a ternary complex.[5] This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[1][2] Immunoprecipitation of ERα following treatment with this compound is a crucial technique to isolate and subsequently quantify the remaining ERα levels, allowing for the assessment of the degrader's potency and efficacy.

Principle of the Method

The experimental workflow involves treating ERα-positive breast cancer cells (e.g., MCF-7) with this compound. Following treatment, the cells are lysed, and the protein extract is incubated with an antibody specific to ERα. This antibody-ERα complex is then captured using protein A/G-coupled beads. After washing to remove non-specific proteins, the immunoprecipitated ERα is eluted and analyzed by Western blotting to determine its abundance relative to control-treated cells.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated from experiments using this compound. These tables are for illustrative purposes and are based on typical results observed with other ERα PROTACs.

Table 1: Dose-Dependent Degradation of ERα by this compound in MCF-7 Cells

| This compound Conc. (nM) | ERα Protein Level (% of Vehicle Control) | Standard Deviation |

| 0 (Vehicle) | 100 | 5.2 |

| 1 | 85 | 4.8 |

| 10 | 52 | 6.1 |

| 100 | 15 | 3.5 |

| 1000 | 5 | 2.1 |

Table 2: Time-Course of ERα Degradation by 100 nM this compound in MCF-7 Cells

| Time (hours) | ERα Protein Level (% of Time 0) | Standard Deviation |

| 0 | 100 | 6.5 |

| 2 | 78 | 5.9 |

| 4 | 45 | 4.7 |

| 8 | 21 | 3.8 |

| 16 | 10 | 2.9 |

| 24 | 8 | 2.3 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Line: MCF-7 (ERα-positive human breast cancer cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed MCF-7 cells in 10 cm culture dishes at a density that will result in 70-80% confluency on the day of the experiment.

-

PROTAC Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 1 nM to 1000 nM for dose-response) or a fixed concentration for a time-course study.

-

For the vehicle control, add an equivalent volume of DMSO to the medium.

-

Incubate the cells for the desired time points (e.g., 2 to 24 hours).

-

Protocol 2: Cell Lysis and Protein Extraction

-

Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis:

-

Add 1 mL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each 10 cm dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay kit.

Protocol 3: Immunoprecipitation of ERα

-

Lysate Preparation: Dilute the cell lysate to a final concentration of 1 mg/mL with RIPA buffer. Take 500 µg to 1 mg of total protein for each immunoprecipitation reaction.

-

Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Centrifuge and collect the supernatant.

-

Antibody Incubation:

-

Add 2-5 µg of a high-quality ERα-specific antibody to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Bead Incubation:

-

Add 30 µL of Protein A/G agarose or magnetic beads to the lysate-antibody mixture.

-

Incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-ERα complex.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Discard the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold RIPA buffer. After the final wash, carefully remove all supernatant.

-

Protocol 4: Elution and Western Blot Analysis

-

Elution:

-

Resuspend the beads in 30 µL of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.

-

Centrifuge to pellet the beads and collect the supernatant.

-

-

SDS-PAGE and Transfer:

-

Load the eluted samples onto an SDS-polyacrylamide gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα (a different clone than the one used for IP is recommended to avoid cross-reactivity with the heavy and light chains of the IP antibody) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

-

Quantification:

-

Quantify the band intensities using densitometry software.

-

Normalize the ERα signal to a loading control from the input lysate (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Mandatory Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for ERα immunoprecipitation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ERα-Targeting PROTAC as a Chemical Knockdown Tool to Investigate the Estrogen Receptor Function in Rat Menopausal Arthritis [frontiersin.org]

Application Notes and Protocols: Determination of DC50 for PROTAC ER Degrader-2

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system for the targeted degradation of specific proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3]

This document provides a detailed protocol for determining the half-maximal degradation concentration (DC50) of "PROTAC ER Degrader-2," a novel PROTAC targeting the Estrogen Receptor (ERα). The DC50 value is a critical parameter for characterizing the potency of a PROTAC, defined as the concentration required to degrade 50% of the target protein.[4][5] The following protocols are intended for researchers, scientists, and drug development professionals working on targeted protein degradation.

Mechanism of Action: PROTAC-Mediated ER Degradation

This compound induces the degradation of ERα by forming a ternary complex with ERα and an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity enables the E3 ligase to polyubiquitinate ERα. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the ERα protein. The PROTAC molecule is then released to engage in another catalytic cycle.[3][6]

References

- 1. lifesensors.com [lifesensors.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. PROteolysis TArgeting Chimera (PROTAC) Estrogen Receptor Degraders for Treatment of Estrogen Receptor–Positive Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for PROTAC ER Degrader-2 in ER-Positive Breast Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptor-alpha (ERα) is a key driver in approximately 70% of breast cancer cases. Therapies targeting the ERα signaling pathway are the cornerstone of treatment for ER-positive (ER+) breast cancer. However, the development of resistance, often through mutations in the ESR1 gene, presents a significant clinical challenge. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to overcome these resistance mechanisms. Unlike traditional inhibitors that block the function of a protein, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.[1][2]

An ER-targeting PROTAC, colloquially referred to as "PROTAC ER Degrader-2" in various research contexts, functions by simultaneously binding to ERα and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.[3] This mechanism allows for the elimination of the ERα protein, including mutated forms that may confer resistance to conventional therapies.[4]

These application notes provide a comprehensive overview of the use of ER-targeting PROTACs in preclinical ER-positive breast cancer models, with a focus on key compounds such as Vepdegestrant (ARV-471) and AC682. Detailed protocols for essential in vitro and in vivo experiments are provided to guide researchers in the evaluation of these next-generation endocrine therapies.

Mechanism of Action and Signaling Pathway

ER-targeting PROTACs are bifunctional molecules composed of a ligand that binds to the estrogen receptor, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN) or Von Hippel-Lindau (VHL). The formation of a ternary complex between ERα, the PROTAC, and the E3 ligase leads to the polyubiquitination of ERα and its subsequent degradation by the 26S proteasome.[5] This event effectively removes ERα from the cell, disrupting downstream signaling pathways that promote tumor growth and survival.[6]

Data Presentation

In Vitro Efficacy of ER-Targeting PROTACs

The following table summarizes the in vitro activity of various ER-targeting PROTACs in ER-positive breast cancer cell lines. DC50 represents the concentration required to degrade 50% of the target protein, while IC50/GI50 indicates the concentration needed to inhibit 50% of cell growth.

| Compound | Cell Line | Target E3 Ligase | DC50 (nM) | IC50/GI50 (nM) | Key Findings |

| Vepdegestrant (ARV-471) | MCF-7, T47D | CRBN | ~1-2 | 3.3 (MCF-7), 4.5 (T47D) | Potent degradation of wild-type and mutant ERα.[7][8][9] |

| AC682 | Multiple ER+ lines | CRBN | Sub-nanomolar | Not specified | Effective against tamoxifen-resistant and ESR1 mutant cell lines.[4][10] |

| ERE-PROTAC | MCF-7 | VHL | <5000 | 6106 | Targets the DNA-binding domain of ERα.[11][12] |

| ERD-308 | MCF-7, T47D | VHL | 0.17 (MCF-7), 0.43 (T47D) | Not specified | Induces over 95% ERα degradation at 5 nM.[9] |

In Vivo Efficacy of ER-Targeting PROTACs

The table below outlines the in vivo anti-tumor activity of ER-targeting PROTACs in xenograft models of ER-positive breast cancer. TGI (Tumor Growth Inhibition) is a measure of the reduction in tumor size compared to a control group.

| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | ERα Degradation in Tumor | Key Findings |

| Vepdegestrant (ARV-471) | MCF-7 Orthotopic | 3-30 mg/kg, oral, daily | 85-120% | >90% | Superior tumor growth inhibition compared to fulvestrant.[8][13] |

| AC682 | MCF-7 | 3 mg/kg, oral, daily | Achieved tumor stasis | >90% | Shows synergy with CDK4/6 inhibitors.[4][10] |

| TD-PROTAC | MCF-7 | Not specified | Promoted tumor regression | Not specified | An early peptide-based PROTAC.[5] |

Experimental Protocols

The following protocols provide a framework for the evaluation of ER-targeting PROTACs in preclinical models.

Experimental Workflow for In Vitro Evaluation

1. Cell Culture

-

Cell Lines: MCF-7 (ATCC HTB-22) and T47D (ATCC HTB-133) are commonly used ER-positive human breast cancer cell lines.

-

Culture Medium: For MCF-7, use Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[2] For T47D, use RPMI-1640 medium with 10% FBS and 0.2 Units/mL bovine insulin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Passaging: Subculture cells when they reach 80-90% confluency. Use 0.25% Trypsin-EDTA for detachment.[2]

2. Western Blot for ERα Degradation

This protocol is used to quantify the degradation of ERα protein following treatment with a PROTAC.

-

Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the ER-targeting PROTAC for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against ERα (e.g., rabbit anti-ERα) overnight at 4°C.

-

Incubate with a loading control antibody (e.g., mouse anti-β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometry analysis is performed to quantify the band intensity of ERα relative to the loading control. The DC50 value is calculated from the dose-response curve.

3. Cell Viability Assay (Sulforhodamine B - SRB Assay)

This assay measures cell proliferation and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]

-

Treatment: Treat the cells with serial dilutions of the ER-targeting PROTAC for 72-96 hours.

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[4]

-

Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[4]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.[15]

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.[15]

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[15]

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The IC50/GI50 value is determined from the dose-response curve.

Experimental Workflow for In Vivo Evaluation

4. MCF-7 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of ER-targeting PROTACs.

-

Animals: Use female immunodeficient mice (e.g., BALB/c nude or NSG mice), 6-8 weeks old.

-

Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, implant a slow-release β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal flank of each mouse one week prior to cell implantation.[16]

-

Cell Preparation: Harvest MCF-7 cells during the logarithmic growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10^7 cells/mL.[16]

-

Tumor Implantation: Inject 100 µL of the cell suspension (1-5 million cells) orthotopically into the mammary fat pad.[16]

-

Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Administer the ER-targeting PROTAC (e.g., by oral gavage) and vehicle control daily for the duration of the study. Monitor body weight as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Tumor Growth Inhibition (TGI): Calculate TGI% using the formula: [1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

-

Pharmacodynamic (PD) Analysis: A portion of the tumor tissue can be snap-frozen for subsequent Western blot analysis to confirm ERα degradation in vivo.

-

Conclusion

PROTAC ER degraders are a promising new class of therapeutics for ER-positive breast cancer, with the potential to overcome resistance to existing endocrine therapies. The protocols and data presented here provide a foundation for researchers to explore the preclinical efficacy of these molecules. Careful and standardized experimental design is crucial for obtaining reproducible and translatable results that can pave the way for future clinical development.

References

- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 2. mcf7.com [mcf7.com]

- 3. MCF7 Cell Culture & Gene Editing Tips for Research | Ubigene [ubigene.us]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Novel Breast Cancer Treatment by Targeting Estrogen Receptor-Alpha Stability Using Proteolysis-Targeting Chimeras (PROTACs) Technology - Breast Cancer - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2.3. Sulforhodamine B (SRB) cell viability assay [bio-protocol.org]

- 15. SRB assay for measuring target cell killing [protocols.io]

- 16. researchgate.net [researchgate.net]

Application Notes and Protocols: PROTAC ER Degrader-2 for Live-Cell Imaging of ERα Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. PROTAC ER Degrader-2 is a heterobifunctional molecule designed to specifically target the Estrogen Receptor alpha (ERα) for degradation. ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target. This document provides detailed application notes and protocols for utilizing this compound in live-cell imaging experiments to monitor the dynamics of ERα degradation in real-time. Such assays are crucial for understanding the kinetics and efficacy of this degrader, facilitating drug development and basic research.

This compound is composed of a ligand that binds to the ERα protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as the cellular inhibitor of apoptosis protein 1 (cIAP1). This ternary complex formation (ERα - PROTAC - E3 ligase) leads to the ubiquitination of ERα and its subsequent degradation by the proteasome.

Mechanism of Action of this compound

The mechanism of action for this compound follows the general principle of PROTAC-mediated protein degradation.

Application Note: Evaluating the Efficacy of "PROTAC ER Degrader-2" through RT-qPCR Analysis of Estrogen Receptor Target Genes

For Research Use Only.

Introduction

The estrogen receptor (ER) is a crucial driver in the majority of breast cancers. Therapies targeting this receptor are a cornerstone of treatment; however, resistance often develops. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that induces the degradation of target proteins rather than merely inhibiting them. "PROTAC ER Degrader-2" is an investigational heterobifunctional molecule designed to selectively target ER for degradation via the ubiquitin-proteasome system.[1][2][3] This application note provides a detailed protocol for assessing the pharmacological activity of "this compound" by quantifying the mRNA expression of known ER target genes using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

Estrogen-bound ER acts as a transcription factor, modulating the expression of a suite of genes responsible for cell proliferation and survival.[1][2][4] Therefore, the degradation of ER by "this compound" is expected to lead to a significant downregulation of these target genes. This application note will focus on the analysis of well-established ER target genes such as GREB1, pS2 (TFF1), NRIP1, and ABCA3. The provided protocols are optimized for ER-positive breast cancer cell lines, such as MCF-7.

Principle of the Assay

This protocol describes the treatment of ER-positive breast cancer cells with "this compound" followed by the isolation of total RNA. The RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for qPCR.[5][6][7][8] The qPCR reaction will amplify the target gene sequences, and the amplification will be monitored in real-time using a fluorescent dye. The relative expression of the target genes will be normalized to a stable housekeeping gene to determine the fold change in gene expression upon treatment with "this compound".

Data Presentation

The efficacy of "this compound" is determined by the dose-dependent decrease in the mRNA levels of ER target genes. The data below represents typical results obtained from MCF-7 cells treated with "this compound" for 24 hours.

Table 1: Relative mRNA Expression of ER Target Genes following "this compound" Treatment

| Target Gene | Treatment Concentration | Fold Change (vs. Vehicle) | Standard Deviation | P-value |

| GREB1 | 10 nM | 0.45 | 0.05 | <0.01 |

| 100 nM | 0.15 | 0.03 | <0.001 | |

| pS2 (TFF1) | 10 nM | 0.52 | 0.06 | <0.01 |

| 100 nM | 0.21 | 0.04 | <0.001 | |

| NRIP1 | 10 nM | 0.60 | 0.07 | <0.05 |

| 100 nM | 0.28 | 0.05 | <0.01 | |

| ABCA3 | 10 nM | 0.65 | 0.08 | <0.05 |

| 100 nM | 0.35 | 0.06 | <0.01 |

Table 2: Primer Sequences for RT-qPCR

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| GREB1 | AGGCTTGGACTTTGCTGATG | GCTTTGTTGGAGAGGCTTCT |

| pS2 (TFF1) | CATCGACGTCCCTCCAGAAG | GGCAGCAGATCCCTGCAGAA |

| NRIP1 | AAGCAGCAGCAGCAGCAGGA | TCTTCCTCTTCCTCTTCCTCT |